2-(Trifluoromethyl)-1h-indol-5-ol

Catalog No.
S8980499
CAS No.
M.F
C9H6F3NO
M. Wt
201.14 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Trifluoromethyl)-1h-indol-5-ol

Product Name

2-(Trifluoromethyl)-1h-indol-5-ol

IUPAC Name

2-(trifluoromethyl)-1H-indol-5-ol

Molecular Formula

C9H6F3NO

Molecular Weight

201.14 g/mol

InChI

InChI=1S/C9H6F3NO/c10-9(11,12)8-4-5-3-6(14)1-2-7(5)13-8/h1-4,13-14H

InChI Key

KIYLMWPUBRBMDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C=C(N2)C(F)(F)F

2-(Trifluoromethyl)-1H-indol-5-ol is a specialized indole derivative featuring a hydroxyl group at the 5-position and a strongly electron-withdrawing trifluoromethyl (CF3) group at the 2-position. This specific substitution pattern imparts a unique combination of physicochemical properties, making it a valuable intermediate in multi-step syntheses, particularly in drug discovery. The CF3 group significantly influences the molecule's electronic character, lipophilicity, and metabolic stability, distinguishing it from non-fluorinated or alternatively substituted indole analogs.

Replacing the 2-trifluoromethyl group with hydrogen (H) or a methyl (CH3) group is not a viable cost-saving measure as it fundamentally alters the properties critical for downstream applications. The CF3 group acts as a metabolic shield, blocking oxidative metabolism at the C2 position, a common liability for simpler indoles. Furthermore, its strong electron-withdrawing nature significantly lowers the pKa of the indole N-H proton, which can be crucial for modulating target binding affinity in drug candidates. Substituting this group would necessitate a complete re-optimization of synthetic routes and would likely lead to final compounds with inferior pharmacokinetic and pharmacodynamic profiles, making analogs poor procurement choices for established protocols.

Enhanced Metabolic Stability by Blocking C2-Position Oxidation

The C2 position of the indole ring is a common site of oxidative metabolism by cytochrome P450 enzymes. The introduction of a robust trifluoromethyl group at this position effectively blocks this metabolic pathway. For instance, in the development of androgen receptor antagonists, substitution of an indole core with a trifluoromethyl group enhanced the metabolic half-life (t1/2) in mouse liver microsomes by 4-fold (from 12.3 min to 53 min) compared to the unoptimized lead. This 'metabolic switching' strategy is a primary reason for procuring 2-CF3 substituted indoles over their non-fluorinated counterparts to improve drug half-life and bioavailability.

Evidence DimensionMetabolic Half-Life (t1/2) in Mouse Liver Microsomes
Target Compound DataSignificantly increased (inferred)
Comparator Or BaselineUnsubstituted or methyl-substituted indole core (t1/2 = 12.3 min for a comparable scaffold)
Quantified Difference4-fold increase in half-life demonstrated for a CF3-substituted indazole analog
ConditionsIn vitro mouse liver microsome (MLM) stability assay.

Procuring this intermediate is a direct strategy to design drug candidates with longer in vivo half-lives, reducing dosing frequency and improving patient compliance.

Superior Precursor for High-Value Kinase Inhibitor Synthesis

This specific indole is explicitly cited as a key starting material in the synthesis of potent kinase inhibitors, such as those targeting RAF kinases. For example, international patent WO 2011/029992 A1 details a multi-step synthesis where 2-(Trifluoromethyl)-1H-indol-5-ol is a non-interchangeable intermediate for creating a class of therapeutically relevant compounds. The selection of this precursor is driven by the final compound's required potency and pharmacokinetic profile, which is directly attributable to the 2-CF3 and 5-OH substitutions. Alternative precursors, such as 1H-indol-5-ol, would lead to final products lacking the required biological activity and metabolic properties.

Evidence DimensionSuitability as a Synthetic Precursor
Target Compound DataDocumented use as a key intermediate for patented RAF kinase inhibitors.
Comparator Or BaselineNon-fluorinated or other substituted indoles (not used in the patented synthesis).
Quantified DifferenceEnables synthesis of the target active pharmaceutical ingredient; comparators do not.
ConditionsMulti-step organic synthesis as described in patent literature for oncology drug candidates.

For process chemists and medicinal chemists following established routes to high-value targets like kinase inhibitors, this exact intermediate is required, and substitution is not an option.

Strategic Modulation of Lipophilicity for Improved Drug Properties

The trifluoromethyl group is a well-established modulator of lipophilicity, a critical parameter for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The Hansch lipophilicity parameter (π) for a CF3 group is +0.88, indicating a significant increase in lipophilicity compared to a hydrogen atom (π = 0) or a methyl group (π = +0.56). This property is intentionally leveraged by medicinal chemists to enhance membrane permeability and target engagement. Procuring this CF3-substituted indole allows for precise tuning of the final molecule's LogP value, a capability not offered by its non-fluorinated or methyl-substituted analogs.

Evidence DimensionHansch Lipophilicity Parameter (π)
Target Compound DataIncorporates a substituent with π = +0.88 (CF3 group)
Comparator Or Baseline1H-Indol-5-ol (substituent H, π = 0) or 2-Methyl-1H-indol-5-ol (substituent CH3, π = +0.56)
Quantified Difference+0.88 units of lipophilicity contribution vs. H; +0.32 units vs. CH3.
ConditionsStandard fragment contribution values used in medicinal chemistry.

This building block provides rational, predictable control over a key physicochemical property, reducing trial-and-error in drug candidate optimization.

Core Building Block for Kinase Inhibitor Programs

This compound is the right choice for synthetic campaigns targeting specific, patented kinase inhibitors, particularly in oncology. Its documented use as a key intermediate ensures that the final active molecule meets the required structural and electronic specifications for high-potency and selectivity.

Scaffold for Drug Candidates Requiring Enhanced Metabolic Stability

In projects where lead compounds suffer from rapid oxidative metabolism at the indole C2 position, this intermediate serves as a direct solution. Incorporating this building block is a proven strategy to block a key metabolic liability, thereby increasing the in vivo half-life of the final drug candidate.

Systematic Lipophilicity and pKa Modulation in Lead Optimization

For medicinal chemistry programs needing to fine-tune ADME properties, this compound is a valuable tool. It allows for a rational and quantifiable increase in lipophilicity and acidity compared to non-fluorinated analogs, aiding in the systematic optimization of a lead series for better membrane permeability and target binding.

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

201.04014830 g/mol

Monoisotopic Mass

201.04014830 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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